molecular formula C23H23ClFN5O3 B2533197 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-21-2

2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2533197
CAS No.: 1105200-21-2
M. Wt: 471.92
InChI Key:
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Description

2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H23ClFN5O3 and its molecular weight is 471.92. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including adenosine receptors and DNA intercalating agents . The compound exhibits strong binding affinity to adenosine receptors, which are involved in numerous physiological processes such as neurotransmission, inflammation, and immune responses . Additionally, it intercalates into DNA, disrupting the replication process and leading to cytotoxic effects on cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the growth of cancer cells by interfering with the expression of key oncogenes and tumor suppressor genes . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors, acting as an antagonist and inhibiting their activity . This interaction leads to the modulation of downstream signaling pathways, resulting in anti-inflammatory and anticancer effects . Additionally, the compound intercalates into DNA, causing structural changes that inhibit DNA replication and transcription . This mechanism is particularly effective in targeting rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks, although its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist for several days after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound’s metabolism affects its bioavailability and duration of action, influencing its overall therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its affinity for certain binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s nuclear localization enhances its ability to modulate gene expression and inhibit DNA replication, contributing to its anticancer effects .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O3/c1-4-9-28-21(32)17-8-6-14(20(31)26-13(2)3)10-19(17)30-22(28)27-29(23(30)33)12-15-5-7-16(25)11-18(15)24/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMQLNWRGBJEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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